molecular formula C9H11F3N2O B13045255 1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13045255
M. Wt: 220.19 g/mol
InChI Key: NQXWVAAAXWPKDX-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a fluorinated aromatic diamine characterized by a benzene ring substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and an ethane-1,2-diamine backbone. The trifluoromethoxy group confers unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7H,5,13-14H2

InChI Key

NQXWVAAAXWPKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethoxyphenyl Intermediates

The trifluoromethoxy group (–OCF3) is introduced onto the phenyl ring via electrophilic aromatic substitution or by using trifluoromethoxylation reagents on halogenated or hydroxylated aromatic precursors. Common methods include:

These intermediates are then subjected to further functionalization to introduce the ethane-1,2-diamine side chain.

Catalysts and Reaction Conditions

  • Use of transition metal catalysts such as iridium complexes can facilitate selective reductive amination under mild conditions, improving yield and selectivity.
  • Visible light photocatalysis has been reported to induce selective transformations for similar trifluoromethoxy-substituted diamines, enhancing reaction efficiency.
  • Solvents such as methanol, ethanol, or aqueous mixtures are commonly used to optimize yield and purity.
  • Reaction temperatures typically range from room temperature to 110 °C depending on the step and catalyst used.

Research Findings and Yield Data

Step Reaction Type Conditions Yield Range (%) Notes
1 Trifluoromethoxylation SNAr or electrophilic substitution 60–75 Depends on precursor and reagent
2 Reductive amination Ethylenediamine, iridium catalyst, mild heating 55–65 Visible light or catalytic hydrogenation improves selectivity
3 Purification Chromatography or crystallization >90 Ensures high purity for research use

These yields are consistent with reported data for analogous trifluoromethoxyphenyl diamines and reflect optimized laboratory-scale syntheses.

Comparative Notes with Related Compounds

  • Similar synthetic routes are employed for related compounds such as 1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine and 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, which involve analogous aldehyde intermediates and ethylenediamine coupling.
  • The presence of the trifluoromethoxy group influences the electronic properties of the aromatic ring, often requiring fine-tuning of reaction conditions to maintain selectivity and yield.

Summary Table of Key Preparation Methods

Preparation Step Description Typical Reagents/Conditions Yield (%) References/Notes
Trifluoromethoxylation Introduction of –OCF3 on phenyl ring Trifluoromethoxide salts, electrophilic reagents 60–75 Requires controlled conditions
Formation of aldehyde intermediate Oxidation or direct use of trifluoromethoxybenzaldehyde Commercial or synthesized aldehyde N/A Starting material for amination
Reductive amination Reaction of aldehyde with ethylenediamine Iridium catalyst, visible light or hydrogenation 55–65 Mild conditions improve selectivity
Purification Chromatography, crystallization Standard organic purification techniques >90 Ensures compound purity

Chemical Reactions Analysis

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

  • Structure : Differs by a 2-fluoro-3-(trifluoromethyl)phenyl group instead of 2-(trifluoromethoxy)phenyl.
  • Properties: The electron-withdrawing trifluoromethyl (-CF₃) group increases acidity and may enhance binding to electron-deficient targets in drug design.

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine

  • Structure : Substituted with chloro and fluoro groups at the 3- and 5-positions.
  • Properties: Chlorine introduces greater electronegativity and polarizability compared to trifluoromethoxy, which could alter reactivity in cross-coupling reactions.

Analogues with Alkoxy/Aromatic Substituents

(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

  • Structure : Features two 4-methoxyphenyl groups on the ethanediamine core.
  • Properties : Methoxy (-OCH₃) groups are less electron-withdrawing than -OCF₃, leading to reduced oxidative stability. The chiral centers (1R,2R) enable enantioselective applications, such as asymmetric catalysis, which the trifluoromethoxy derivative lacks .

N1-(4-Fluorophenyl)ethane-1,2-diamine

  • Structure : Single 4-fluorophenyl group attached to the diamine.
  • Properties: Simpler structure with lower molecular weight improves synthetic accessibility.

Functional and Application-Based Comparisons

Corrosion Inhibition Potential

  • Trifluoromethoxy Derivative : The -OCF₃ group may enhance adsorption on metal surfaces via dipole interactions, as seen in related amines like N1,N1′-(ethane-1,2-diyl)bis-Schiff bases, which inhibit steel corrosion in HCl .
  • Aliphatic Amines (DETA, TETA, PEHA) : Linear aliphatic diamines with multiple -NH- groups exhibit higher basicity and water solubility, favoring corrosion inhibition in aqueous systems. However, they lack the aromatic stabilization and lipophilicity of the trifluoromethoxy derivative .

Pharmaceutical Relevance

  • Trifluoromethoxy Derivative : The trifluoromethoxy group is common in CNS-active drugs due to its ability to cross the blood-brain barrier. Analogous compounds, such as N,N-dimethyl-1-(pyridin-4-yl)ethane-1,2-diamine, are used in FAK activators for intestinal homeostasis .
  • Chiral Diamines (e.g., (1R,2R)-1,2-diphenyl derivatives) : These are employed in asymmetric synthesis but lack the fluorinated substituents critical for metabolic resistance in vivo .

Physicochemical Properties

Property 1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 1-[2-Fluoro-3-(trifluoromethyl)phenyl] Derivative N1-(4-Fluorophenyl) Derivative
Molecular Weight ~252.2 g/mol 222.19 g/mol 168.2 g/mol
Lipophilicity (LogP) High (due to -OCF₃) Moderate (CF₃ increases hydrophobicity) Low (single F atom)
Electron Effects Strong electron-withdrawing (-OCF₃) Very strong (-CF₃) Weak (-F)

Stability and Reactivity

  • Thermal Stability : Alkoxy derivatives (e.g., 2-alkoxyphenyl imidazolines) are prone to dealkylation under heat, as seen in the decomposition of 2-methoxybenzoic acid . The trifluoromethoxy group’s stability under similar conditions requires verification.
  • Synthetic Challenges : Fluorinated diamines often require anhydrous conditions and catalysts like Li2CO3 for efficient coupling, as demonstrated in reductive umpolung reactions .

Biological Activity

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its interaction with biological targets, which could lead to various pharmacological applications. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12F3N2O
  • Molecular Weight : Approximately 238.18 g/mol

The compound features a trifluoromethoxy group attached to a phenyl ring and an ethane-1,2-diamine moiety. This configuration is crucial for its biological activity, particularly in enhancing lipophilicity and facilitating membrane penetration.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding : Its lipophilic nature allows it to bind effectively to various receptors, altering their signaling pathways.
  • Biological Target Modulation : The trifluoromethoxy group enhances binding affinity to biological targets, leading to significant changes in enzyme activity or receptor signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer properties by inhibiting tumor cell proliferation. For instance:

  • In vitro studies showed that the compound can reduce the viability of cancer cells through apoptosis induction.
  • Mechanistic insights suggest that it may interfere with cell cycle progression and promote cell death in various cancer cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential:

  • Cytokine Modulation : It appears to modulate the release of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Animal Models : In vivo studies indicate a reduction in inflammation markers in animal models treated with this compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamineC9H12F3N2OStereoisomeric variantSignificant enzyme inhibition
1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamineC9H12F3N2ODifferent trifluoromethoxy positionPromising anti-inflammatory effects
1-(4-(Trifluoromethoxy)phenyl)ethan-1-oneC9H8F3OLacks amine functionalityUsed in synthetic pathways

This table illustrates how variations in the trifluoromethoxy group's position can influence biological activity and therapeutic potential.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Anticancer Activity :
    • A study involving breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
    • The underlying mechanism was linked to the activation of caspase pathways.
  • Case Study on Anti-inflammatory Effects :
    • In an animal model of arthritis, administration of the compound led to significant reductions in joint swelling and pain.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated joints compared to controls.

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